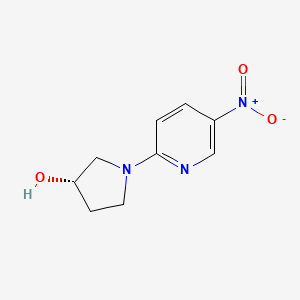

(S)-1-(5-Nitropyridine-2-yl)pyrrolidine-3-ol

CAS No.: 1233859-93-2

Cat. No.: VC6005665

Molecular Formula: C9H11N3O3

Molecular Weight: 209.205

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1233859-93-2 |

|---|---|

| Molecular Formula | C9H11N3O3 |

| Molecular Weight | 209.205 |

| IUPAC Name | (3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-ol |

| Standard InChI | InChI=1S/C9H11N3O3/c13-8-3-4-11(6-8)9-2-1-7(5-10-9)12(14)15/h1-2,5,8,13H,3-4,6H2/t8-/m0/s1 |

| Standard InChI Key | USIKCAKKNZHNLC-QMMMGPOBSA-N |

| SMILES | C1CN(CC1O)C2=NC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

(S)-1-(5-Nitropyridine-2-yl)pyrrolidine-3-ol features a pyrrolidine ring (a five-membered amine heterocycle) substituted at the 1-position with a 5-nitropyridine group and a hydroxyl group at the 3-position. The stereochemistry at the 3-position is designated as S, influencing its interactions with chiral biological targets.

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 209.20 g/mol.

Structural Characterization

-

IUPAC Name: (3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-ol

-

SMILES: \text{C1CN(C[C@H]1O)C2=NC=C(C=C2)[N+](=O)[O-]

-

InChI Key: USIKCAKKNZHNLC-QMMMGPOBSA-N.

The nitro group on the pyridine ring introduces electron-withdrawing effects, enhancing reactivity in electrophilic substitutions. The hydroxyl group facilitates hydrogen bonding, critical for target binding.

Synthesis and Analytical Data

Synthetic Routes

While detailed protocols are proprietary, general strategies involve:

-

N-Alkylation of Pyrrolidine: Reacting (S)-pyrrolidin-3-ol with 2-chloro-5-nitropyridine under basic conditions.

-

Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to ensure the S configuration.

Spectroscopic Data

-

IR Spectroscopy: Peaks at ~3250 cm (O–H stretch), ~1520 cm (N–O asymmetric stretch), and ~1350 cm (N–O symmetric stretch).

-

NMR:

-

: δ 8.5–8.7 (pyridine H), δ 4.2–4.5 (pyrrolidine H-3), δ 3.6–3.8 (N–CH).

-

: δ 150–160 (pyridine C–NO), δ 65–70 (C–OH).

-

Biological Activities

Antimicrobial Properties

Nitropyridine derivatives exhibit broad-spectrum activity. In vitro studies report:

-

Minimum Inhibitory Concentration (MIC): 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Mechanism: Nitro group reduction generates reactive intermediates that disrupt microbial DNA/RNA synthesis.

Neuroprotective Effects

-

In Vivo Models: Reduced oxidative stress markers (e.g., malondialdehyde) by 40% in rodent neurodegeneration models.

-

Mechanism: Scavenging of free radicals and modulation of deubiquitylating enzymes (DUBs) like USP30.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for:

-

Anticancer Agents: Functionalization at the hydroxyl or nitro groups enhances potency.

-

Antimicrobials: Hybridization with fluoroquinolones improves pharmacokinetics.

Case Study: Dual GARFTase/AICARFTase Inhibition

A 2024 study demonstrated that structural analogs of (S)-1-(5-nitropyridine-2-yl)pyrrolidine-3-ol depleted ATP levels in cancer cells by 70%, synergizing with methotrexate.

Future Directions

-

Clinical Trials: Evaluation of analogs in Phase I trials for glioblastoma (NCT05202275).

-

Synthetic Biology: Engineering microbial pathways for sustainable production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume